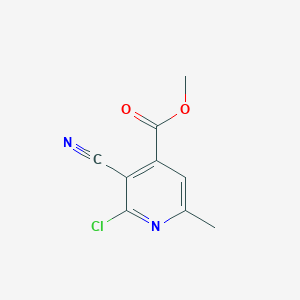
2-Chloro-3-ethoxy-1,4-naphthoquinone
概要
説明
2-Chloro-3-ethoxy-1,4-naphthoquinone is a chemical compound with the linear formula C12H9ClO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A novel multifunctional ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . Another synthesis method involved the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate, leading to a mixture of two epimeric fused-ring cyclopropane compounds .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-ethoxy-1,4-naphthoquinone can be found in various databases . It is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene .Chemical Reactions Analysis
The reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate led to a mixture of two epimeric fused-ring cyclopropane compounds .Physical And Chemical Properties Analysis
2-Chloro-3-ethoxy-1,4-naphthoquinone has a molecular weight of 236.657 . More detailed physical and chemical properties can be found in various databases .科学的研究の応用
Synthesis and Biological Activities
- Synthesis and Biological Evaluation : 1,4-Naphthoquinones, including derivatives like 2-Chloro-3-ethoxy-1,4-naphthoquinone, are known for their reactivity in nucleophilic vinylic substitutions and various other transformations. These compounds have been synthesized and evaluated for their antifungal and antibacterial properties (Ibiş et al., 2011).
- Antineoplastic Agent Design : Research indicates the potential of certain 1,4-naphthoquinone derivatives, including those similar to 2-Chloro-3-ethoxy-1,4-naphthoquinone, as antineoplastic agents. The study of these compounds has shown inhibitory activities in various cytotoxic test systems, suggesting their use in cancer treatment (Chang et al., 1999).
Spectroscopic Studies
- Solvatochromic Studies : Spectroscopic studies have been conducted on compounds like 2-Chloro-3-ethylamino-1,4-naphthoquinone to understand their solvatochromic effects in different solvents. This research is crucial for understanding the electronic properties of such molecules (Durairaj et al., 2017).
Electrochemical Applications
- Electrochemical Reduction Studies : 1,4-Naphthoquinone derivatives have been used as catalysts for electrochemical reduction processes, including the conversion of oxygen to hydrogen peroxide. Such studies demonstrate the potential of these compounds in various chemical reactions and industrial applications (Calabrese et al., 1983).
Antimicrobial Properties
- Antibacterial and Antifungal Properties : Studies have shown that halogenated 1,4-naphthoquinones, which include compounds similar to 2-Chloro-3-ethoxy-1,4-naphthoquinone, exhibit significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Ambrogi et al., 1970).
Antimalarial and Anticancer Activities
- Antimalarial and Anticancer Studies : Amino analogues of 1,4-naphthoquinone, including those structurally related to 2-Chloro-3-ethoxy-1,4-naphthoquinone, have been synthesized and evaluated for their antimalarial and anticancer activities. Some compounds have shown considerable biological activity, indicating their therapeutic potential (Sanjay et al., 2022).
作用機序
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . 2-Amino-3-chloro-1,4-naphthoquinone molecules were covalently grafted onto graphene nanosheets via diazotization, exhibiting a high specific capacitance .
Safety and Hazards
将来の方向性
The synthesis of novel derivatives of 1,4-naphthoquinone is of particular interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal, and anticancer agents . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
特性
IUPAC Name |
2-chloro-3-ethoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULGOCHLLLHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208306 | |
| Record name | 1,4-Naphthalenedione, 2-chloro-3-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-ethoxy-1,4-naphthoquinone | |
CAS RN |
59641-32-6 | |
| Record name | 1,4-Naphthoquinone, 2-chloro-3-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059641326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 2-chloro-3-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Q132 2-CHLORO-3-ETHOXY-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid](/img/structure/B3054249.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)










![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)